4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
Description
4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a structurally complex compound featuring a 2,3-dihydrobenzofuran moiety linked to a pyrrolidine ring via a carbonyl group, which is further connected to a dimethyl-substituted benzene sulfonamide. The benzofuran scaffold is known for its prevalence in bioactive molecules, while the sulfonamide group is a common pharmacophore in enzyme inhibitors and receptor antagonists .
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-22(2)28(25,26)19-6-3-15(4-7-19)21(24)23-11-9-18(14-23)16-5-8-20-17(13-16)10-12-27-20/h3-8,13,18H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMUCKATYOIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : C19H23N3O2S
- Molecular Weight : 325.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzofuran and sulfonamide moieties. A notable method includes the use of coupling agents and protecting groups to facilitate the formation of the desired structure while minimizing side reactions.
Anticancer Properties
Recent studies have indicated that compounds containing the benzofuran moiety exhibit significant anticancer properties. For example, a related compound demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .
The proposed mechanism for the anticancer activity involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. Compounds similar to our target molecule have shown selectivity for certain protein targets, which may lead to reduced side effects compared to traditional chemotherapeutics .
Research Findings
A study published in MDPI highlighted that derivatives of benzofuran have been synthesized and evaluated for their biological activities. The results indicated that these compounds could inhibit key enzymes involved in cancer cell metabolism, thereby reducing tumor growth rates .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Benzofuran derivative | Anticancer | 50 nM |
| Study 2 | Pyrrolidine analogs | Kinase inhibition | Subnanomolar |
Case Study Analysis
In one significant case study, a derivative similar to our compound was tested against Hepatitis C Virus (HCV) NS5B polymerase. The compound exhibited an IC50 value of 50 nM, indicating potent antiviral activity. This suggests that our target compound may also possess similar antiviral properties due to its structural similarities .
Comparison with Similar Compounds
(a) 1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine (5-APDB)
- Key Features : A psychoactive benzofuran derivative with a propan-2-amine substituent.
- Comparison : Unlike the target compound, 5-APDB lacks the pyrrolidine-carbonyl-sulfonamide backbone. Its psychoactive properties are attributed to its structural resemblance to serotonin-releasing agents like MDMA .
- Regulatory Status : Controlled under the UK Misuse of Drugs Act due to its stimulant effects .
(b) N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Key Features : Contains a benzofuran-linked propan-2-yl group and a trifluoromethylpyridine carboxamide.
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dimethyl sulfonamide in the target compound. This analogue may exhibit improved bioavailability for CNS-targeted applications .
Pyrrolidine-Linked Derivatives
(a) 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one
- Key Features: A pyrrolidinone ring fused to the benzofuran moiety.
- Molecular weight: ~245 g/mol (estimated) .
(b) 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine
- Key Features : Brominated pyridine replaces the dimethyl sulfonamide in the target compound.
- Pricing data suggest it is commercially available for research use .
Sulfonamide-Containing Analogues
(a) N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide
(b) tert-Butyl N-[(1S)-4-{1-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}-1-[(pyridine-3-ylmethyl)carbamoyl]butyl]carbamate
- Key Features : Pentamethyl-substituted benzofuran with a sulfonyl-carbamimidamido group.
Comparative Data Table
Research Findings and Implications
- Bioactivity : The target compound’s sulfonamide group may confer inhibitory activity against carbonic anhydrases or serine proteases, similar to other sulfonamide drugs .
- Synthetic Accessibility : and highlight synthetic routes for pyrrolidine-benzofuran derivatives, suggesting feasible scalability for the target compound .
- Regulatory Considerations : Benzofuran derivatives like 5-APDB are controlled substances, indicating the need for regulatory evaluation of the target compound’s safety profile .
Q & A
Q. Table 1: Example Optimization Variables
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 25–80°C | 60°C | +22% |
| Residence Time | 2–10 min | 6 min | +15% |
| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 | +18% |
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and bond lengths (mean C–C bond accuracy: ±0.002 Å, R factor ≤0.04) .
- NMR Spectroscopy : Use / NMR to verify substituent integration and coupling patterns. For example, benzenesulfonamide protons typically resonate at δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: How to resolve contradictions in bioactivity data from enzyme inhibition assays?
Methodological Answer:
- Statistical Modeling : Apply DoE to identify confounding variables (e.g., pH, ionic strength). For instance, a Central Composite Design can model nonlinear responses .
- Orthogonal Assays : Cross-validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay-specific artifacts.
- Condition Screening : Test under varying pH (5.0–8.0) and temperature (25–37°C). For example, carbonic anhydrase inhibition may vary by >30% across pH 6.5–7.5 .
Advanced: What SAR strategies elucidate pharmacophoric elements?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., fluorination) or sulfonamide groups (e.g., N-alkyl vs. N,N-dimethyl).
- Enzyme Isoform Profiling : Test against isoforms (e.g., CA I, II, IX) to identify selectivity drivers. For benzenesulfonamides, CA II inhibition often correlates with meta-substituents .
- Computational Docking : Align with crystallographic data (e.g., PDB IDs) to predict binding modes. PyMOL or AutoDock can model interactions with catalytic zinc ions .
Basic: What protocols assess purity and stability?
Methodological Answer:
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is typical for biological assays .
- Stability Studies : Store at -20°C under argon; monitor degradation via LC-MS over 30 days. Hydrolytic instability may occur at >40°C or pH <4 .
Advanced: How to integrate computational chemistry with experimental data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to carbonic anhydrase over 100 ns trajectories (e.g., GROMACS). Compare with X-ray data to validate poses .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analog prioritization. For example, FEP can predict ∆∆G values within ±1 kcal/mol accuracy .
Basic: What safety protocols are critical for handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
